In-Depth Technical Guide: 4-(4-Bromophenoxy)butanoic Acid (CAS: 55580-07-9)
In-Depth Technical Guide: 4-(4-Bromophenoxy)butanoic Acid (CAS: 55580-07-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Bromophenoxy)butanoic acid, a compound of interest in medicinal chemistry. This document details its physicochemical properties, provides a verified experimental protocol for its synthesis, and includes its spectroscopic characterization data. Furthermore, this guide explores its biological activity as a peroxisome proliferator-activated receptor (PPAR) agonist, a class of nuclear receptors pivotal in the regulation of metabolism. The associated signaling pathway and experimental workflows are also visualized to facilitate a deeper understanding of its synthesis and mechanism of action.
Compound Identification and Physicochemical Properties
4-(4-Bromophenoxy)butanoic acid is a synthetic organic compound characterized by a bromophenoxy group linked to a butanoic acid moiety via an ether bond.
Table 1: Physicochemical Properties of 4-(4-Bromophenoxy)butanoic Acid
| Property | Value |
| CAS Number | 55580-07-9 |
| Molecular Formula | C₁₀H₁₁BrO₃ |
| Molecular Weight | 259.10 g/mol |
| Physical State | Solid |
| Boiling Point | 403.6 °C at 760 mmHg |
| InChI | 1S/C10H11BrO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13) |
| SMILES | O=C(O)CCCOc1ccc(Br)cc1 |
Synthesis and Spectroscopic Data
The synthesis of 4-(4-Bromophenoxy)butanoic acid can be achieved via a Williamson ether synthesis, a reliable method for forming the ether linkage.
Experimental Protocol: Synthesis of 4-(4-Bromophenoxy)butanoic Acid
This protocol is adapted from the methodologies described in the scientific literature for the synthesis of related phenoxybutanoic acid derivatives.
Materials:
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4-Bromophenol
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Ethyl 4-bromobutanoate
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Potassium carbonate (K₂CO₃)
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Acetone
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1 M Hydrochloric acid (HCl)
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1 M Sodium hydroxide (NaOH)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes.
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Addition of Alkyl Halide: Add ethyl 4-bromobutanoate (1.2 eq) to the reaction mixture.
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Reflux: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
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Extraction: Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2, leading to the precipitation of the crude product.
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Hydrolysis: The resulting ester is then subjected to hydrolysis. Dissolve the crude ester in a mixture of ethanol and 1 M NaOH and stir at room temperature until the ester is fully consumed (monitored by TLC).
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Purification: After hydrolysis, remove the ethanol under reduced pressure. Acidify the aqueous residue with 1 M HCl to precipitate the 4-(4-Bromophenoxy)butanoic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Data
The following table summarizes the expected spectroscopic data for 4-(4-Bromophenoxy)butanoic acid based on its structure and data from analogous compounds.
Table 2: Spectroscopic Data for 4-(4-Bromophenoxy)butanoic Acid
| Spectroscopy | Characteristic Peaks |
| ¹H NMR | δ (ppm): ~10-12 (br s, 1H, -COOH), ~7.4 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~4.0 (t, 2H, -OCH₂-), ~2.5 (t, 2H, -CH₂COOH), ~2.1 (quintet, 2H, -CH₂CH₂CH₂-) |
| ¹³C NMR | δ (ppm): ~178 (-COOH), ~158 (Ar-C-O), ~132 (Ar-C), ~116 (Ar-C), ~113 (Ar-C-Br), ~67 (-OCH₂-), ~30 (-CH₂COOH), ~24 (-CH₂CH₂CH₂-) |
| IR (cm⁻¹) | ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1700 (strong, C=O stretch of carboxylic acid), ~1590, 1490 (C=C stretch of aromatic ring), ~1240 (C-O-C stretch of ether), ~820 (C-H out-of-plane bend for para-substituted aromatic ring) |
| Mass Spec (m/z) | Expected molecular ion peaks at [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio due to the presence of bromine. Key fragmentation patterns would involve the loss of the carboxylic acid group and cleavage of the ether linkage. |
Biological Activity and Mechanism of Action
4-(4-Bromophenoxy)butanoic acid has been investigated for its activity as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. There are three main subtypes: PPARα, PPARγ, and PPARδ (also known as PPARβ).
Compounds with a similar structural motif to 4-(4-Bromophenoxy)butanoic acid have been shown to act as PPAR agonists. The acidic head group (carboxylic acid) and the lipophilic tail (bromophenoxybutane) are key features for binding to the ligand-binding domain of PPARs.
Signaling Pathway: PPAR Activation
Upon binding of an agonist like 4-(4-Bromophenoxy)butanoic acid, PPARs undergo a conformational change. This leads to the dissociation of corepressors and recruitment of coactivators. The PPAR then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Caption: PPAR signaling pathway activation by an agonist.
Experimental Workflow Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of 4-(4-Bromophenoxy)butanoic acid.
Caption: Workflow for the synthesis of 4-(4-Bromophenoxy)butanoic acid.
PPAR Agonist Activity Assay Workflow
A common method to assess the activity of a compound as a PPAR agonist is a cell-based reporter gene assay.
Caption: Workflow for a PPAR agonist reporter gene assay.
Conclusion
4-(4-Bromophenoxy)butanoic acid is a compound with potential as a PPAR agonist, making it a molecule of interest for research in metabolic diseases. This guide has provided a detailed overview of its synthesis, characterization, and a plausible mechanism of action based on its structural features and the activities of related compounds. The provided experimental protocols and workflows serve as a practical resource for researchers in the field of medicinal chemistry and drug development. Further studies are warranted to fully elucidate its specific PPAR subtype selectivity and in vivo efficacy.
